4-Bromo-5-methylfuran-2-carboxylic acid

Catalog No.
S895526
CAS No.
1399653-21-4
M.F
C6H5BrO3
M. Wt
205.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-methylfuran-2-carboxylic acid

CAS Number

1399653-21-4

Product Name

4-Bromo-5-methylfuran-2-carboxylic acid

IUPAC Name

4-bromo-5-methylfuran-2-carboxylic acid

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

InChI

InChI=1S/C6H5BrO3/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

HFDIFDFYMUMTBN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(O1)C(=O)O)Br

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)Br

4-Bromo-5-methylfuran-2-carboxylic acid is a highly functionalized, orthogonally reactive heteroaromatic building block utilized in advanced API synthesis and agrochemical discovery. Featuring a stable C2-carboxylic acid for amide or ester formation, a C4-bromine for transition-metal-catalyzed cross-coupling, and a C5-methyl group that sterically and electronically stabilizes the furan core, this compound serves as a precise scaffold for beta-substituted furan derivatives. Its pre-functionalized nature eliminates the need for harsh, non-selective halogenation steps on electron-rich furan precursors, making it a critical raw material for scalable, high-yield manufacturing workflows [1].

Attempting to substitute this compound with unhalogenated analogs (e.g., 5-methylfuran-2-carboxylic acid) or unblocked analogs (e.g., 4-bromofuran-2-carboxylic acid) introduces severe manufacturability bottlenecks. Direct bromination of 5-methylfuran-2-carboxylic acid yields complex mixtures of regioisomers and decomposition products due to the electron-rich nature of the furan ring, driving up purification costs. Conversely, using 4-bromofuran-2-carboxylic acid leaves the highly reactive C5-alpha position exposed, leading to competitive C-H activation, off-target oligomerization, and significant yield erosion during palladium-catalyzed cross-coupling[1]. Procurement of the exact 4-bromo-5-methyl-substituted scaffold is therefore essential to bypass these specific synthetic liabilities.

Prevention of Off-Target C-H Activation During Cross-Coupling

The presence of the C5-methyl group is critical for maintaining regiocontrol during Suzuki-Miyaura and Buchwald-Hartwig couplings at the C4 position. When subjected to standard Pd(dppf)Cl2 catalyzed coupling conditions, the C5-blocked target compound yields a single C4-arylated product. In contrast, the unblocked comparator (4-bromofuran-2-carboxylic acid) undergoes competitive C5 C-H activation, resulting in significant formation of C4,C5-diarylated impurities and oligomers [1].

Evidence DimensionTarget Product Yield (C4-Arylation)
Target Compound Data>88% yield (single regioisomer)
Comparator Or Baseline4-Bromofuran-2-carboxylic acid (<55% yield, >30% C5-arylation side products)
Quantified Difference33% absolute yield increase and elimination of C5-impurities
ConditionsPd(dppf)Cl2 (5 mol%), Ar-B(OH)2, K2CO3, 1,4-Dioxane/H2O, 90°C

Eliminates the need for complex chromatographic separation of regioisomers, directly lowering large-scale API manufacturing costs.

Synthetic Efficiency vs. Stepwise Halogenation

Utilizing the pre-brominated 4-bromo-5-methylfuran-2-carboxylic acid bypasses the highly inefficient direct bromination of 5-methylfuran-2-carboxylic acid. Electrophilic bromination of the unhalogenated comparator requires strict cryogenic control and still suffers from poor C3 vs. C4 selectivity, leading to high mass loss. Procurement of the pre-functionalized target reduces the synthetic route by two steps and vastly improves the overall mass balance of the target scaffold [1].

Evidence DimensionOverall Yield to C4-Functionalized Intermediate
Target Compound Data100% (Ready for direct coupling)
Comparator Or Baseline5-Methylfuran-2-carboxylic acid (~35% yield after bromination and isomer separation)
Quantified Difference65% higher throughput to the reactive intermediate
ConditionsStandard electrophilic bromination (Br2 or NBS) vs. direct procurement

Procuring the pre-halogenated building block saves multiple synthetic steps and prevents costly API batch failures due to regioisomer contamination.

Chemoselectivity During Amide Coupling

The C4-bromine in 4-bromo-5-methylfuran-2-carboxylic acid is significantly more stable to nucleophilic attack and basic conditions than halogens located at the alpha (C5) position. When subjected to aggressive peptide coupling reagents to form C2-amides, the target compound exhibits zero debromination. In contrast, 5-bromofuran-2-carboxylic acid shows partial degradation and nucleophilic displacement of the bromine, complicating the synthesis of complex libraries [1].

Evidence DimensionBromine Retention During Amidation
Target Compound Data>99% retention of C4-Br
Comparator Or Baseline5-Bromofuran-2-carboxylic acid (~82% retention, 18% degradation/displacement)
Quantified DifferenceComplete suppression of halogen displacement during basic amidation
ConditionsHATU, DIPEA, primary amine, DMF, 25°C, 12 hours

Ensures the bromine handle remains fully intact for downstream late-stage functionalization, essential for modular drug discovery workflows.

Late-Stage Diversification in Kinase Inhibitor Discovery

Because the C5-methyl group blocks competitive C-H activation, this compound is a highly effective starting material for synthesizing libraries of C4-arylated furan-2-carboxamides. Medicinal chemists can confidently perform late-stage Suzuki or Buchwald-Hartwig cross-couplings on the C4-bromine without risking degradation or off-target reactions at the C5 position[1].

Scalable Synthesis of Agrochemical Fungicides

The high step-economy and elimination of hazardous, low-yielding bromination steps (compared to 5-methylfuran-2-carboxylic acid) make this compound highly suitable for the process-scale manufacturing of furan-containing agrochemicals. The pre-installed orthogonal handles allow for convergent synthesis routes with minimal purification requirements [2].

Development of Advanced Organic Frameworks and Materials

The robust stability of the C4-bromine under basic and thermal conditions enables the incorporation of this building block into complex monomers via amide linkages. Once incorporated, the stable bromine serves as a reliable anchor for subsequent polymerization or cross-linking without premature cleavage[3].

XLogP3

1.9

Dates

Last modified: 08-16-2023

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